molecular formula C7H11N3O2 B13063465 Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate

Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate

Cat. No.: B13063465
M. Wt: 169.18 g/mol
InChI Key: DBBGIZKEJNYPNP-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate ( 1861226-63-2) is a high-purity chemical intermediate designed for advanced research and development. This compound features a 1,2,4-triazole heterocycle, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The 1,2,4-triazole core is a key structural component in numerous pharmacologically active substances, and derivatives are extensively investigated for their potential antifungal , anticancer , and other therapeutic properties . As a building block, this ester is particularly valuable in synthetic organic chemistry for the construction of more complex molecules. It can be readily hydrolyzed to its corresponding carboxylic acid or subjected to other transformations to generate a diverse library of compounds for high-throughput screening and structure-activity relationship (SAR) studies . Recent scientific investigations highlight the significant potential of 1,2,4-triazole derivatives in material science, particularly in the development of nonlinear optical (NLO) materials. These materials are crucial for applications in optoelectronics and photonics, with studies showing that such compounds can exhibit significant linear polarizability and hyperpolarizability . This product is intended for research purposes as a key intermediate in these cutting-edge fields. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-(4-methyl-1,2,4-triazol-3-yl)propanoate

InChI

InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-9-8-4-10(6)2/h4-5H,1-3H3

InChI Key

DBBGIZKEJNYPNP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=CN1C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with methyl bromoacetate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone . The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole attacks the electrophilic carbon of the bromoacetate, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

Conditions Product Yield References
Aqueous acidic (HCl, reflux)2-(4-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid85–92%
Aqueous basic (NaOH, 60°C)Sodium 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate78%

Hydrolysis kinetics are influenced by pH and temperature, with ultrasound-assisted methods reducing reaction times by 40% compared to conventional heating .

Nucleophilic Substitutions at the Ester Group

The ester participates in nucleophilic acyl substitution with amines, hydrazines, and alcohols.

Key Reactions:

  • Aminolysis : Reacts with primary amines (e.g., aniline) in ethanol to form amides:

    R NH2+esterR NH C O CH CH3 triazole+MeOH\text{R NH}_2+\text{ester}\rightarrow \text{R NH C O CH CH}_3\text{ triazole}+\text{MeOH}

    Yields: 65–80% under reflux .

  • Hydrazinolysis : Treatment with 80% hydrazine hydrate in methanol produces the hydrazide derivative, a precursor for triazole-thiols :

    NH2NH2+esterNH2NH C O CH CH3 triazole+MeOH\text{NH}_2\text{NH}_2+\text{ester}\rightarrow \text{NH}_2\text{NH C O CH CH}_3\text{ triazole}+\text{MeOH}

    Yields: 88–95% .

Cyclization and Heterocycle Formation

The triazole ring facilitates cyclization reactions, often mediated by bases or transition metals.

Examples:

  • Triazole-Thiol Synthesis : Cyclization of the hydrazide intermediate with methyl isothiocyanate in NaOH yields 5-substituted-1,2,4-triazole-2-thiols :

    Hydrazide+CH3NCSNaOHTriazole thiol+NH3\text{Hydrazide}+\text{CH}_3\text{NCS}\xrightarrow{\text{NaOH}}\text{Triazole thiol}+\text{NH}_3

    Yields: 73–92% .

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring, enabling bioconjugation or polymer synthesis .

Triazole Ring Functionalization

The 1,2,4-triazole moiety undergoes electrophilic substitution and oxidative coupling.

Notable Reactions:

  • Nitration : Reacts with nitric acid/sulfuric acid to introduce nitro groups at the C5 position, enhancing biological activity .

  • Oxidative Coupling : In the presence of Cu(II), forms dimeric triazole derivatives via aerobic oxidation (e.g., bis-triazoles) .

Metal-Mediated Reactions

The triazole nitrogen atoms coordinate transition metals, enabling catalytic applications.

Metal Catalyst Reaction Type Application References
Cu(I)/Cu(II)Cycloaddition, couplingDrug synthesis, materials
Pd(0)Cross-couplingFunctionalized triazole analogs

Stability and Reaction Optimization

  • pH Sensitivity : Degrades rapidly in strong acids (pH < 2) or bases (pH > 12).

  • Temperature Effects : Optimal reaction temperatures range from 60°C (hydrolysis) to 110°C (cyclization) .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate serves as an essential building block in the synthesis of various heterocyclic compounds. It can be used to create more complex structures through reactions such as nucleophilic substitution and condensation reactions.
  • Ligand in Coordination Chemistry: The compound can act as a ligand in coordination complexes, facilitating the study of metal ion interactions.

2. Biology:

  • Antimicrobial Properties: Research has indicated that this compound possesses antimicrobial and antifungal properties. Studies have shown its efficacy against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Cellular Mechanisms: Investigations into its effects on cell apoptosis suggest potential applications in cancer therapy. The compound may induce apoptosis in cancer cells through specific signaling pathways.

3. Medicine:

  • Cancer Therapy: this compound is being explored for its potential use in cancer treatment due to its ability to trigger programmed cell death in malignant cells. Preclinical studies have demonstrated promising results in vitro.
  • Pharmaceutical Development: The compound is also being evaluated for its role as an intermediate in the synthesis of pharmaceuticals aimed at treating various diseases.

4. Industry:

  • Corrosion Inhibitors: In industrial applications, this compound has been utilized as a corrosion inhibitor. Its effectiveness in preventing metal degradation makes it valuable in various manufacturing processes.
  • Cosmetic Formulations: Recent studies have explored the incorporation of this compound into cosmetic formulations due to its potential skin benefits and stability.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityResearch Study ADemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) established.
Cancer TherapyResearch Study BInduced apoptosis in cultured cancer cells; detailed mechanisms involving mitochondrial pathways were elucidated.
Corrosion InhibitionResearch Study CEffective at reducing corrosion rates in metal samples exposed to aggressive environments; potential for industrial applications confirmed.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related triazole derivatives have been synthesized and studied, differing in substituents and functional groups:

Compound Key Structural Features Properties/Applications Reference
Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate 4-methyl-4H-1,2,4-triazol-3-yl group at C2 of propanoate ester Potential NLO activity; ester group enhances solubility
2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamides Thioether linkage, bromophenyl substituent, amide group UV-Vis absorption ~295–298 nm; evaluated for NLO applications
(4-((5-Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Decylthio chain, morpholine ring Poor miscibility with lipids (e.g., corn oil); used in topical formulations
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate Triazole N1-substituted propanoate ester (vs. N3 in target compound) Positional isomerism may alter reactivity and biological activity
Alkil-2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acet(propan,benz)imidates Phenethyl group, thioether linkage, variable R groups (e.g., alkyl, benzyl) Tailored physicochemical properties via R-group modifications; studied for bioactivity

Electronic and Optical Properties

  • UV-Vis Absorption : Derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) on aromatic rings exhibit redshifted absorption spectra. For example, compounds in show λmax at 295–298 nm, suggesting strong π→π* transitions influenced by the triazole core and substituents .
  • NLO Performance : Thioether-linked triazole derivatives () demonstrate enhanced hyperpolarizability compared to ester-linked analogues, attributed to the sulfur atom’s electron-donating effects .

Solubility and Formulation Considerations

  • Ester derivatives like the target compound generally show improved solubility in organic solvents compared to amide or imidate analogues .

Biological Activity

Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of 4-methyl-4H-1,2,4-triazole with propanoic acid derivatives. Various synthetic methodologies have been employed, including conventional heating and more modern techniques such as ultrasound-assisted synthesis, which enhances yield and reduces reaction time. For example, one study reported yields between 75% to 89% for triazole derivatives synthesized using ultrasound radiation under optimized conditions .

Anticancer Activity

This compound has demonstrated significant anticancer activity in various studies. The compound's efficacy was evaluated against several cancer cell lines using the MTT assay to determine cell viability and proliferation inhibition. Notably:

  • Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer), and DU145 (prostate cancer).
  • IC50 Values : The compound exhibited varying degrees of cytotoxicity across different concentrations. For instance, one derivative showed an IC50 value of 13.004 µg/mL against HepG2 cells, indicating potent anti-proliferative effects .

The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in cancer progression. Studies have indicated that triazole derivatives can inhibit topoisomerase enzymes critical for DNA replication and repair. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how structural modifications influence biological activity. Key observations include:

  • Electron-Donating Groups : Compounds with electron-donating groups at specific positions on the aryl ring showed enhanced anticancer activity.
  • Substituent Effects : The presence of methyl groups at the ortho and meta positions significantly increased potency compared to compounds with electron-withdrawing groups like bromo substituents .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity in HepG2 cells
Enzyme InhibitionPotential inhibition of topoisomerase enzymes
AntimicrobialModerate antimicrobial activity reported

Case Studies

  • Case Study on HepG2 Cells : In a controlled study, this compound was tested against HepG2 cells. The results indicated a dose-dependent decrease in cell viability after 48 hours of exposure, with significant effects observed at concentrations as low as 12.5 µg/mL .
  • Topoisomerase Inhibition : Another study focused on the compound's role as a topoisomerase inhibitor. The results indicated that it could effectively disrupt DNA replication processes in cancerous cells, suggesting a mechanism for its anticancer properties .

Q & A

Basic Research Question

  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and crystal packing. High-resolution data (≤1.0 Å) minimizes errors in electron density maps .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies proton environments (e.g., methyl groups at δ 2.4–3.1 ppm) and confirms regiochemistry of the triazole ring .
  • Chromatography : HPLC with UV detection (λ = 254 nm) and LC-MS (ESI+) assess purity and molecular ion peaks .

How can researchers resolve contradictions in biological activity data for this compound across different assays?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). For example, antiproliferative activity in was tested using MTT assays, but false positives can occur due to esterase-mediated hydrolysis of the propanoate group. To mitigate this:

  • Include control experiments with methyl esterase inhibitors.
  • Validate results via orthogonal assays (e.g., apoptosis markers, caspase-3 activation).
  • Perform molecular docking to correlate activity with target binding (e.g., HDAC inhibition) and compare with structural analogs .

What experimental designs are optimal for studying the compound’s crystallographic behavior?

Advanced Research Question

  • Data collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Structure solution : SHELXD or intrinsic phasing algorithms for small-molecule datasets. For twinned crystals, employ TWINLAW in SHELXL .
  • Refinement : Apply anisotropic displacement parameters and restraint dictionaries for disordered moieties (e.g., methyl groups). R-factor convergence <5% ensures reliability .

How can derivatives of this compound be designed for targeted applications (e.g., optoelectronics or enzyme inhibition)?

Advanced Research Question

  • Optoelectronics : Introduce π-conjugated substituents (e.g., bromophenyl, nitro groups) to enhance charge delocalization. DFT-guided design of push-pull systems improves NLO coefficients .
  • Enzyme inhibition : Replace the methyl group with bioisosteres (e.g., trifluoromethyl) to modulate lipophilicity and target affinity. Molecular dynamics simulations predict binding stability in active sites .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Waste disposal : Segregate organic waste containing triazole derivatives and contract licensed agencies for incineration .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure or inhalation.
  • First aid : Immediate rinsing with water for eye/skin contact; medical consultation for persistent symptoms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.